molecular formula C29H22N4 B610359 Pyridoclax CAS No. 1651890-44-6

Pyridoclax

Numéro de catalogue B610359
Numéro CAS: 1651890-44-6
Poids moléculaire: 426.51
Clé InChI: WGGSYXQFYRWBEC-VAWYXSNFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyridoclax is considered a promising anticancer drug . It acts as a protein-protein interaction disruptor with potential applications in the treatment of ovarian, lung, and mesothelioma cancers . It is also identified as a potent Mcl-1 inhibitor .


Synthesis Analysis

Eighteen sensibly selected structural analogues of Pyridoclax were synthesized . Their physicochemical properties were systematically assessed and analyzed .


Molecular Structure Analysis

The molecular formula of Pyridoclax is C29H22N4 . Its molecular weight is 426.51 .


Physical And Chemical Properties Analysis

Pyridoclax has a molecular weight of 426.51 .

Applications De Recherche Scientifique

  • Anticancer Properties : Pyridoclax is recognized as a promising anticancer drug, particularly effective against ovarian, lung, and mesothelioma cancers. It functions by disrupting protein-protein interactions, which are crucial in the progression of these cancers. Researchers synthesized analogues of Pyridoclax to investigate their druggability and interactions with membranes, which is essential for understanding the drug's mode of action and potential toxic effects (De Pascale et al., 2019).

  • Enhanced Drug Delivery : To improve the physicochemical properties of Pyridoclax, especially its solubility, researchers developed Pyridoclax-loaded nanoemulsions. These nanoemulsions showed enhanced anticancer effects on chemoresistant ovarian cancer cells and were found to be more effective than the drug in its free form (Groo et al., 2020).

  • Solubility Enhancement Strategies : A comparison between two strategies to enhance Pyridoclax's solubility—salt synthesis and nanoemulsion delivery—revealed that while salt improved the drug's thermodynamic solubility, nanoemulsions provided a much higher apparent solubility. These findings suggest nanoemulsions as a valuable option for preclinical studies on Pyridoclax (Groo et al., 2017).

  • Lipophilicity Determination : The lipophilicity of Pyridoclax was determined using microplate assays, which is crucial in drug discovery. This study highlighted the lipophilic nature of Pyridoclax and its interactions with biomimetic membranes (Smeralda et al., 2019).

Safety And Hazards

According to the safety data sheet, Pyridoclax is not classified as a dangerous substance according to GHS .

Orientations Futures

Pyridoclax is considered very promising in the treatment of chemoresistant ovarian cancers . To correct the unfavorable intrinsic physico-chemical properties of this BCS II drug, a formulation strategy was implied in the drug discovery step . Pyridoclax-loaded nanoemulsions were developed to permit its preclinical evaluation .

Propriétés

IUPAC Name

2-(5-methyl-6-pyridin-3-ylpyridin-3-yl)-3-[(E)-2-phenylethenyl]-5-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N4/c1-21-15-27(20-32-28(21)25-10-6-14-31-18-25)29-23(12-11-22-7-3-2-4-8-22)16-26(19-33-29)24-9-5-13-30-17-24/h2-20H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGSYXQFYRWBEC-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CN=CC=C2)C3=C(C=C(C=N3)C4=CN=CC=C4)C=CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1C2=CN=CC=C2)C3=C(C=C(C=N3)C4=CN=CC=C4)/C=C/C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridoclax

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.